molecular formula C15H11BrN4O2 B12507301 1-(4-bromobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-bromobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B12507301
Molekulargewicht: 359.18 g/mol
InChI-Schlüssel: INXHLUMLVOPCBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring, a bromophenyl group, and a pyridinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the bromophenyl group: This step involves the reaction of the triazole intermediate with a bromophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins.

Eigenschaften

Molekularformel

C15H11BrN4O2

Molekulargewicht

359.18 g/mol

IUPAC-Name

1-[(4-bromophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid

InChI

InChI=1S/C15H11BrN4O2/c16-12-5-3-10(4-6-12)9-20-14(11-2-1-7-17-8-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22)

InChI-Schlüssel

INXHLUMLVOPCBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=C(N=NN2CC3=CC=C(C=C3)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.